molecular formula C11H3F5O3 B15206691 5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid

5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid

Cat. No.: B15206691
M. Wt: 278.13 g/mol
InChI Key: NNRULCUFPWJUIU-UHFFFAOYSA-N
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Description

5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid is a fluorinated aromatic compound that features a furan ring attached to a pentafluorophenyl group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with furan derivatives under specific conditions. One common method includes the use of a base-catalyzed aldol condensation followed by oxidation to form the desired furoic acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the furan ring to a dihydrofuran derivative.

    Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of substituted pentafluorophenyl derivatives.

Scientific Research Applications

5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological processes. The furan ring can also participate in electron transfer reactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorophenylacetic acid
  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 2,3,4,5,6-Pentafluorobenzoic acid

Uniqueness

5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid is unique due to the presence of both a highly fluorinated aromatic ring and a furan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C11H3F5O3

Molecular Weight

278.13 g/mol

IUPAC Name

5-(2,3,4,5,6-pentafluorophenyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H3F5O3/c12-6-5(3-1-2-4(19-3)11(17)18)7(13)9(15)10(16)8(6)14/h1-2H,(H,17,18)

InChI Key

NNRULCUFPWJUIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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